molecular formula C12H14FNO2 B7966559 3-Fluoro-4-(morpholinomethyl)benzaldehyde

3-Fluoro-4-(morpholinomethyl)benzaldehyde

Cat. No.: B7966559
M. Wt: 223.24 g/mol
InChI Key: IBXFLDNAXFLDIB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(morpholinomethyl)benzaldehyde is an organic compound with the molecular formula C12H14FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a morpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(morpholinomethyl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(morpholinomethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 3-Fluoro-4-(morpholinomethyl)benzoic acid.

    Reduction: 3-Fluoro-4-(morpholinomethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(morpholinomethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(morpholinomethyl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The morpholinomethyl group can enhance the compound’s solubility and binding affinity, making it a useful probe in various studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(morpholinomethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties

Properties

IUPAC Name

3-fluoro-4-(morpholin-4-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-12-7-10(9-15)1-2-11(12)8-14-3-5-16-6-4-14/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXFLDNAXFLDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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